4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid
Overview
Description
This compound belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .
Synthesis Analysis
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) was used to synthesize 24 new compounds . The structures were confirmed by 1H NMR and 13C NMR . A novel and efficient route has been designed for the synthesis of 4- (5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5- [2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H NMR and 13C NMR . The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone .Chemical Reactions Analysis
The Michael addition reaction of AMT with α,β-unsaturated compounds was studied . With acrylonitrile as the substrate, the products 1a and 2a were obtained in the respective yields of 47% and 49% under optimal conditions . Then, the acylation reaction of 1a–c and 2a–c with chloroacetyl chloride yielded the respective derivatives 3a–c and 4a–c .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were confirmed by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectra .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Heterocyclic Compounds : Research indicates the synthesis of heterocyclic compounds, including triazoles and thiadiazoles, from derivatives of carboxylic acids, demonstrating potential for biological activity (Petkevich et al., 2021).
Formation of Fused and Non-Fused Derivatives : Studies show the preparation of fused and non-fused 1,2,4-triazole derivatives, highlighting their potential for antimicrobial and other biological activities (Özil et al., 2015).
Novel Heterocyclic Assemblies : Research has led to the development of new heterocyclic assemblies with potential for significant biological activity, derived from the amino group of thiadiazol-2-amine (Holla et al., 1998).
Biological and Pharmacological Activities
Antibacterial Properties : Compounds synthesized from 4-amino-3-mercapto-1,2,4-triazoles have shown promising antibacterial activities, suggesting potential in developing antibacterial agents (Mathew et al., 2007).
Antimicrobial and Antitubercular Activities : Several compounds synthesized from amino-mercapto-triazole have been evaluated for antimicrobial and antitubercular activities, indicating potential in treating various infections (Shiradkar & Kale, 2006).
Potential as Anticancer Agents : Some derivatives of triazolo-thiadiazoles, synthesized from amino-mercapto-triazole, have shown in vitro anticancer activity, revealing potential therapeutic applications (Bhat et al., 2004).
Miscellaneous Applications
Mosquito-larvicidal and Antibacterial Properties : Novel thiadiazolotriazin-4-ones have been synthesized and evaluated for their mosquito-larvicidal and antibacterial properties, indicating potential in public health applications (Castelino et al., 2014).
Antioxidant and Molecular Docking Study : New bis-1,2,4-triazolo-thiadiazoles have been synthesized and studied for antioxidant activities and molecular docking, suggesting their use in pharmacological research (Asma et al., 2018).
Future Directions
properties
IUPAC Name |
5-oxo-1-(2-phenylethyl)-4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]-2H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c20-12-11(16-14-17-18-15(23)24-14)10(13(21)22)8-19(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,16,17)(H,18,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVKSSWRGKFZGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)N1CCC2=CC=CC=C2)NC3=NNC(=S)S3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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